molecular formula C10H18 B14502468 2,2,3,3-Tetramethylbicyclo[2.2.0]hexane CAS No. 64141-43-1

2,2,3,3-Tetramethylbicyclo[2.2.0]hexane

Cat. No.: B14502468
CAS No.: 64141-43-1
M. Wt: 138.25 g/mol
InChI Key: KRCXIMSZULVSRM-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethylbicyclo[2.2.0]hexane is a bicyclic hydrocarbon with a unique structure characterized by two fused cyclobutane rings. This compound is notable for its high degree of strain due to the presence of four-membered rings, which makes it an interesting subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetramethylbicyclo[2.2.0]hexane typically involves the [2+2] cycloaddition reaction. One common method starts with the reaction of dimethyl acetylenedicarboxylate with (E)-1,4-dichlorobut-2-ene, followed by a series of steps to form the desired bicyclic structure .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. This often includes optimizing reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetramethylbicyclo[2.2.0]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are frequently used.

    Substitution: Halogenation can be achieved using chlorine (Cl₂) or bromine (Br₂) under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alkanes.

Scientific Research Applications

2,2,3,3-Tetramethylbicyclo[2.2.0]hexane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,3,3-Tetramethylbicyclo[2.2.0]hexane exerts its effects is primarily related to its high ring strain and reactivity. The molecular targets and pathways involved are often studied to understand the compound’s behavior in various chemical reactions .

Comparison with Similar Compounds

  • 2,2,3,3-Tetramethylbicyclo[2.2.1]heptane
  • 8,8-Diethylbicyclo[3.2.1]octane
  • 3-Isopropylbicyclo[3.2.0]heptane

Comparison: 2,2,3,3-Tetramethylbicyclo[2.2.0]hexane is unique due to its high degree of ring strain and the presence of two fused cyclobutane rings. This distinguishes it from other similar compounds, which may have different ring sizes and degrees of strain .

Properties

CAS No.

64141-43-1

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

2,2,3,3-tetramethylbicyclo[2.2.0]hexane

InChI

InChI=1S/C10H18/c1-9(2)7-5-6-8(7)10(9,3)4/h7-8H,5-6H2,1-4H3

InChI Key

KRCXIMSZULVSRM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC2C1(C)C)C

Origin of Product

United States

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